
N-Methyl-N-(3-methyl-2-norbornylmethyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(3-methyl-2-norbornylmethyl)-1-piperidinecarboxamide: is a synthetic organic compound with a complex molecular structureThe compound’s molecular formula is C14H25NO, and it has a molecular weight of 223.35 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-methyl-2-norbornylmethyl)-1-piperidinecarboxamide involves multiple steps, including the preparation of intermediate compounds. The key steps typically include:
Preparation of 3-methyl-2-norbornylmethylamine: This intermediate is synthesized through a series of reactions starting from norbornene derivatives.
Formation of N-Methyl-N-(3-methyl-2-norbornylmethyl)amine: The intermediate amine is then methylated using methyl iodide or a similar methylating agent.
Coupling with 1-piperidinecarboxylic acid: The final step involves coupling the methylated amine with 1-piperidinecarboxylic acid under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(3-methyl-2-norbornylmethyl)-1-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(3-methyl-2-norbornylmethyl)-1-piperidinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(3-methyl-2-norbornylmethyl)-1-piperidinecarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-N-(3-methyl-2-norbornylmethyl)-1-piperidinecarboxamide can be compared with other similar compounds, such as:
N-Methyl-N-(2-norbornylmethyl)-1-piperidinecarboxamide: This compound has a similar structure but differs in the position of the methyl group on the norbornyl ring.
N-Methyl-N-(3-methyl-2-norbornylmethyl)butyramide: This compound has a butyramide group instead of a piperidinecarboxamide group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
21296-53-7 |
|---|---|
Molekularformel |
C16H28N2O |
Molekulargewicht |
264.41 g/mol |
IUPAC-Name |
N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C16H28N2O/c1-12-13-5-6-14(9-13)15(12)10-17-16(19)11-18-7-3-2-4-8-18/h12-15H,2-11H2,1H3,(H,17,19) |
InChI-Schlüssel |
VHQDWLMCJCKCPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCC(C2)C1CNC(=O)CN3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


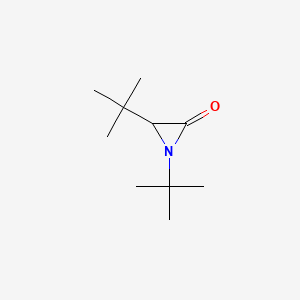
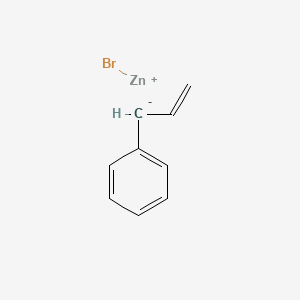


![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
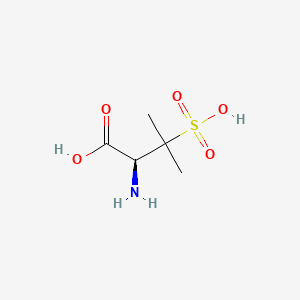
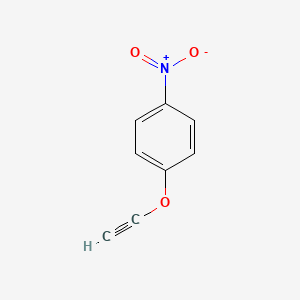

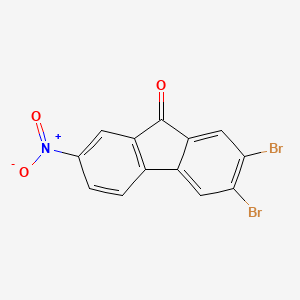
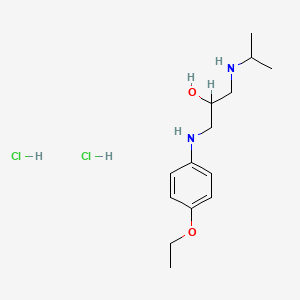

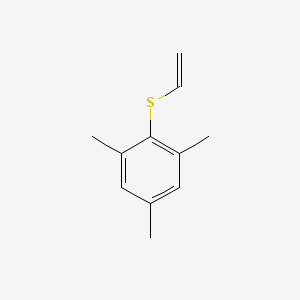
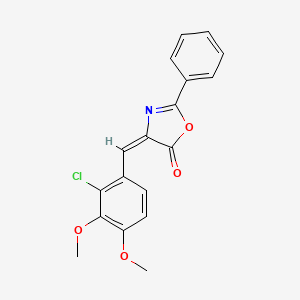
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)
